3,6-diamino-10H-acridin-9-one
Overview
Description
3,6-Diamino-10H-acridin-9-one is a topoisomerase inhibitor . It has been used in the design of thermally activated delayed fluorescence (TADF) compounds .
Synthesis Analysis
A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was synthesized by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The synthesis involved the use of 1-bromobenzene, K2CO3, CuI, and 2,2,6,6-tetramethyl-3,5-heptanedione .Molecular Structure Analysis
The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD .Chemical Reactions Analysis
The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) .Physical And Chemical Properties Analysis
3,6-DPXZ-AD shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% . The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W^−1 .Scientific Research Applications
Fluorescent Dye
The compound is used as a fluorescent dye . It is cell-permeable and suitable for monitoring membrane polarization in mitochondria and bacteria in live cell assays . The accumulation in membranes is dependent on membrane polarization .
Biochemical Research
In biochemical research, it is used in fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . These techniques allow researchers to study cellular processes, detect specific molecules in a sample, and measure the diffusion coefficients of particles in a solution .
Laser Dye
The compound has been used as a laser dye . Its luminescence is tunable at around 560 nm when used in this capacity .
Staining Reagent
It is used as a staining reagent . Staining reagents are used in biological research to highlight structures in biological tissues for viewing, often with the aid of different microscopes .
Chromogenic Substrate
The compound has potential applications as a chromogenic substrate . Chromogenic substrates change color in the presence of certain chemicals, making them useful in a variety of bioanalytical applications .
Electron Opaque Marker
It can be used as an electron opaque marker for the detection of peroxidasic activity/hydroperoxides or related redox enzyme systems . This allows for the visualization of these substances under an electron microscope .
Mechanism of Action
Target of Action
3,6-DIAMINO-9(10H)-ACRIDONE, also known as 3,6-Diaminoacridin-9(10H)-one or 3,6-diamino-10H-acridin-9-one, is primarily known to interact with DNA . DNA is a crucial molecule for recognition and characterization of binding sites for interaction with small molecules .
Mode of Action
The compound is believed to bind to DNA through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA. This can cause DNA to unwind and elongate, which can interfere with DNA replication and transcription processes .
Biochemical Pathways
Its interaction with dna suggests that it may influence various genetic processes, including dna replication and transcription .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 3,6-DIAMINO-9(10H)-ACRIDONE is the disruption of DNA processes due to its intercalation . This can lead to the inhibition of DNA replication and transcription, potentially affecting the function and proliferation of cells .
Action Environment
The action, efficacy, and stability of 3,6-DIAMINO-9(10H)-ACRIDONE can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact its ability to interact with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-diamino-10H-acridin-9-one | |
CAS RN |
42832-87-1 | |
Record name | 3,6-diamino-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.